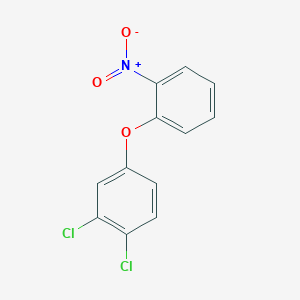

1,2-Dichloro-4-(2-nitrophenoxy)benzene

Description

1,2-Dichloro-4-(2-nitrophenoxy)benzene (C₁₂H₇Cl₂NO₃) is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a 2-nitrophenoxy group at position 4. The nitrophenoxy moiety consists of a phenoxy ring with a nitro (-NO₂) group at the ortho position. This compound is of interest in agrochemical research due to its structural similarity to herbicidal agents like nitrofen and chlomethoxyfen . Its synthesis typically involves nucleophilic aromatic substitution reactions, as seen in related compounds .

Properties

Molecular Formula |

C12H7Cl2NO3 |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

1,2-dichloro-4-(2-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H |

InChI Key |

NJQQKGNHFXILEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2-nitrophenoxy)benzene typically involves the nitration of 2-(3,4-dichlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 2-(3,4-Dichlorophenoxy)-1-aminobenzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential antiviral properties, particularly against picornaviruses.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2-nitrophenoxy)benzene varies depending on its application:

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of 1,2-Dichloro-4-(2-nitrophenoxy)benzene and Analogs

Key Observations :

- Substituent Position: The ortho-nitro group on the phenoxy ring in the target compound distinguishes it from nitrofen (para-nitro) and chlomethoxyfen (para-nitro with a meta-methoxy group).

- Chlorination Pattern : Unlike nitrofen and chlomethoxyfen (2,4-dichloro substitution on the main benzene), the target compound has 1,2-dichloro substitution, which may affect its interaction with biological targets .

Physicochemical Properties

- Melting Point : Nitrofen (a structural analog) has a melting point of 70–72°C, while chlorinated nitroaromatics generally exhibit higher melting points due to nitro group polarity .

- Solubility : Chlorine and nitro groups reduce water solubility but enhance lipid solubility, favoring agrochemical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dichloro-4-(2-nitrophenoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 1-iodo-3,4-dichlorobenzene and 2-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a toluene/water solvent system under reflux (65% yield) . Alternatively, nucleophilic aromatic substitution can be employed by reacting 2-nitrophenol with 1,2-dichloro-4-fluorobenzene in the presence of K₂CO₃ in DMF at 80°C . Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and reaction time (4–24 hours). Monitor progress via TLC or HPLC.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodology :

- ¹H NMR : Aromatic protons appear at δ 7.5–8.4 ppm, with coupling patterns indicating substitution (e.g., a doublet for para-substituted Cl) .

- IR Spectroscopy : Confirm the nitrophenoxy group via NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 298.97 (exact mass 297.93) with chlorine isotopic patterns .

Q. What are the critical safety considerations for handling chlorinated and nitroaromatic intermediates?

- Methodology : Use a fume hood, nitrile gloves, and flame-resistant lab coats. Avoid inhalation of vapors (flash point ~65°C, similar to dichlorobenzene derivatives) . Store in airtight containers away from reducing agents (risk of nitro group reduction). Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

- Methodology : Use retrosynthesis algorithms (e.g., PISTACHIO, REAXYS) to prioritize precursors based on commercial availability and reaction feasibility . Apply density functional theory (DFT) to model transition states for Suzuki coupling or SNAr reactions. Validate predictions with high-throughput screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. What strategies resolve contradictions in reaction yields when using ortho- vs. para-nitrophenoxy substituents?

- Methodology : Investigate steric and electronic effects :

- Ortho-nitro groups hinder coupling due to steric bulk, reducing yields by ~20% compared to para-substituted analogs .

- Use Hammett σ constants to quantify electronic effects (σₘ for meta-directing nitro vs. σₚ for para-directing Cl) .

- Optimize via microwave-assisted synthesis (100°C, 30 minutes) to accelerate sluggish reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of cannabinoid receptor modulators based on this scaffold?

- Methodology :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 4) to enhance CB1 receptor binding affinity (IC₅₀ < 100 nM) .

- Perform docking studies (AutoDock Vina) using CB1 crystal structures (PDB: 5TGZ) to predict binding modes .

- Validate via in vitro assays (cAMP accumulation or β-arrestin recruitment) .

Q. What mechanistic insights explain regioselectivity challenges in nitrophenoxy group introduction?

- Methodology :

- Electrophilic aromatic substitution (EAS) : Nitro groups are meta-directing, but steric hindrance from adjacent Cl atoms may force para substitution .

- Use directing groups (e.g., Bpin via Miyaura borylation) to control regiochemistry .

- Analyze intermediates via LC-MS to track competing pathways (e.g., diaryl ether vs. biphenyl byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.